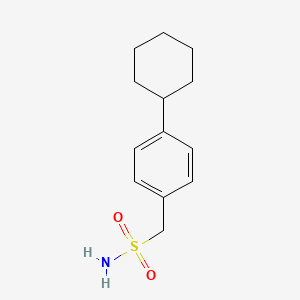

(4-Cyclohexylphenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

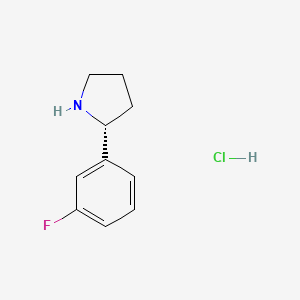

“(4-Cyclohexylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 2060042-31-9 . It has a molecular weight of 253.37 and is typically in powder form .

Synthesis Analysis

The synthesis of sulfonamides like “(4-Cyclohexylphenyl)methanesulfonamide” can be achieved in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Molecular Structure Analysis

The InChI code for “(4-Cyclohexylphenyl)methanesulfonamide” is1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) . Chemical Reactions Analysis

Sulfonamides, such as “(4-Cyclohexylphenyl)methanesulfonamide”, are generally unreactive. They can be deprotonated at carbon and undergo ortho-lithiation .Physical And Chemical Properties Analysis

“(4-Cyclohexylphenyl)methanesulfonamide” is a powder at room temperature .Applications De Recherche Scientifique

Catalysis and Synthesis

- A Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, including (4-Cyclohexylphenyl)methanesulfonamide, has been reported, providing a convenient method for synthesis without genotoxic impurities (Rosen et al., 2011).

Chemoselectivity in Reactions

- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, developed from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, exhibit good chemoselectivity as N-acylation reagents (Kondo et al., 2000).

Role in Asymmetric Dihydroxylation

- Methanesulfonamide, including (4-Cyclohexylphenyl)methanesulfonamide, acts as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).

Crystallography and Molecular Structure

- Structural studies of nimesulidetriazole derivatives including (4-Cyclohexylphenyl)methanesulfonamide, revealing insights into their intermolecular interactions and molecular geometries (Dey et al., 2015).

Quantum Chemical Studies

- Investigations of molecular conformation, NMR chemical shifts, and vibrational transitions for compounds like N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide, providing detailed quantum chemical insights (Karabacak et al., 2010).

Synthesis and Reaction Mechanisms

- Development of a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide (Wipf & Wang, 2002).

Organocatalysis in Asymmetric Reactions

- Prolyl and 4-substituted prolyl sulfonamides, such as prolyl methanesulfonamide, were evaluated as organocatalysts in asymmetric aldol reactions, demonstrating improved enantiomeric excess compared to proline (Bellis et al., 2005).

Advances in Methanesulfonamide Synthesis

- Systematic research on the progress in the synthesis of methanesulfonamide, an important intermediate in fine chemical production, including the influence of solvents and other factors (Ming, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

(4-cyclohexylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQYSNBQTNPLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2462666.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2462668.png)

![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2462677.png)

![2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2462678.png)

![methyl 3-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2462680.png)

![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2462684.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2462688.png)